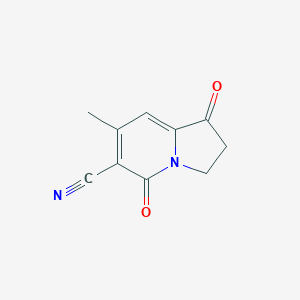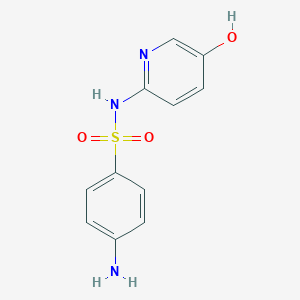![molecular formula C15H27NO10 B121319 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide CAS No. 148253-86-5](/img/structure/B121319.png)
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide, also known as DHA-ASA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of aspirin and docosahexaenoic acid (DHA), a type of omega-3 fatty acid found in fish oil. DHA-ASA has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that plays a key role in the production of prostaglandins, which are molecules that contribute to inflammation in the body. By inhibiting COX, N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can reduce the production of prostaglandins and therefore reduce inflammation.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory properties, N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide has also been shown to possess anti-cancer properties. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for treating various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide in lab experiments is its high purity and stability. This makes it easier to control for variables and ensures that the results are reliable. However, one limitation is that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide is a synthetic compound and may not fully mimic the effects of natural compounds found in the body.
Orientations Futures
There are several future directions for research involving N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can improve cognitive function in animal models of these diseases. Another area of interest is its potential use in treating cardiovascular disease. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can reduce the formation of blood clots and improve blood vessel function. Overall, the potential therapeutic applications of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide involves the reaction of aspirin with DHA in the presence of a base catalyst. The resulting product is purified through a series of chromatography steps to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide.
Applications De Recherche Scientifique
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This makes N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
148253-86-5 |
|---|---|
Nom du produit |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide |
Formule moléculaire |
C15H27NO10 |
Poids moléculaire |
381.38 g/mol |
Nom IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10/c1-5(19)16-9-12(23)11(22)8(4-18)25-15(9)26-14-7(20)2-6(3-17)10(21)13(14)24/h6-15,17-18,20-24H,2-4H2,1H3,(H,16,19) |
Clé InChI |
NZWHYXYYLICCJY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(CC(C(C2O)O)CO)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(CC(C(C2O)O)CO)O)CO)O)O |
Synonymes |
2-O-(2-acetamido-2-deoxyglucopyranosyl)-5a-carbamannopyranose ADGlu-5a-carba-mannopyranose GlcNAc-carba-mannopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



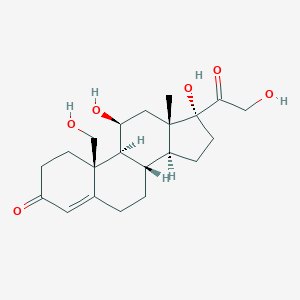
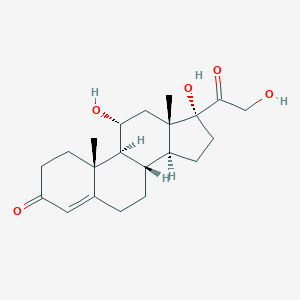
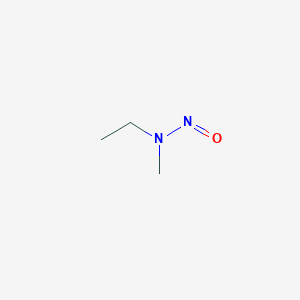
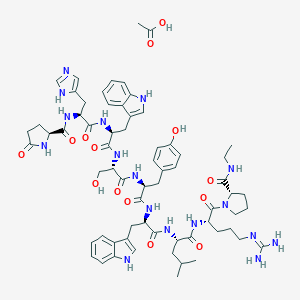
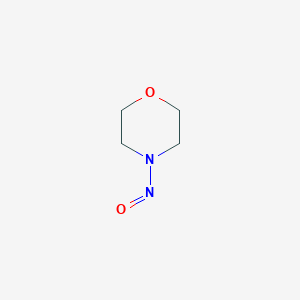
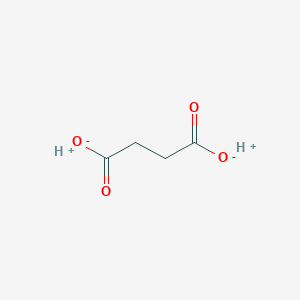
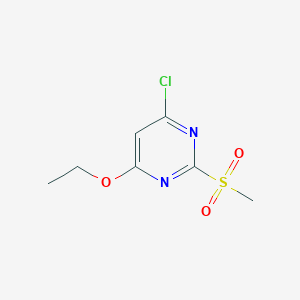
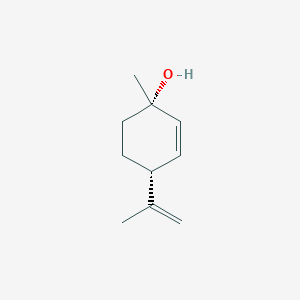
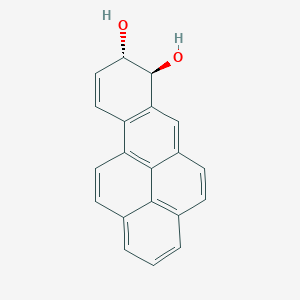
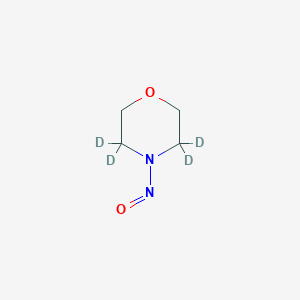
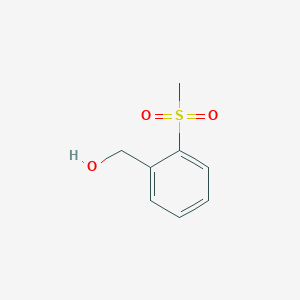
![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)
